
ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C18H28N6O4 and its molecular weight is 392.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Impurity Profile and Drug Development
- The study by Thomasberger et al. (1999) focuses on the impurity profile of a related drug substance, highlighting the importance of characterizing byproducts in pharmaceutical development. This work is crucial for ensuring drug purity and safety, utilizing liquid chromatography-mass spectrometry for impurity analysis (Thomasberger, Engel, & Feige, 1999).
Neuroprotective Therapeutics
- Lecanu et al. (2010) discuss the synthesis and biological evaluation of a novel drug candidate designed for Alzheimer's disease (AD) treatment. The compound shows multi-target therapeutic neuroprotective effects, including acetylcholinesterase inhibition and protection against Ab42 toxicity, suggesting a potential novel therapeutic strategy for AD (Lecanu et al., 2010).
Antimicrobial Activity
- The research by Fandaklı et al. (2012) explores the synthesis of new 1,2,4-triazol-3-one derivatives and evaluates their antimicrobial activity. This study contributes to the search for new antimicrobial agents by identifying compounds with significant activity against various microorganisms (Fandaklı et al., 2012).
Chemical Synthesis and Characterization
- Rajkumar et al. (2014) report on the synthesis and characterization of novel piperazine derivatives, showcasing the importance of synthesis techniques and spectral studies in developing compounds with potential antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Copper Complexes and Polymerization
- Daneshmand et al. (2019) delve into the use of copper complexes for rac-lactide polymerization, highlighting the role of metal complexes in facilitating polymer synthesis. This research contributes to the development of polylactic acid, a biodegradable polymer, demonstrating the intersection of chemistry and environmental sustainability (Daneshmand, Randimbiarisolo, & Schaper, 2019).
properties
IUPAC Name |
ethyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4/c1-4-6-7-24-14-15(21(3)18(27)20-16(14)26)19-17(24)23-10-8-22(9-11-23)12-13(25)28-5-2/h4-12H2,1-3H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDCKMNKROJHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

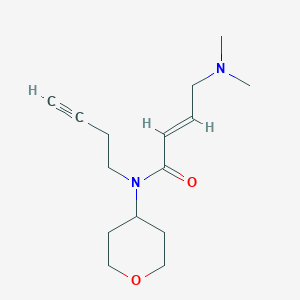
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)



![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)
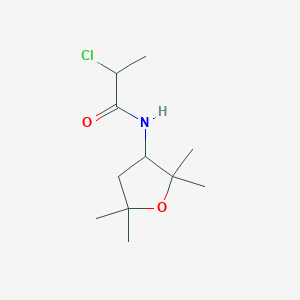
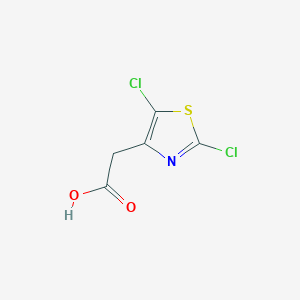
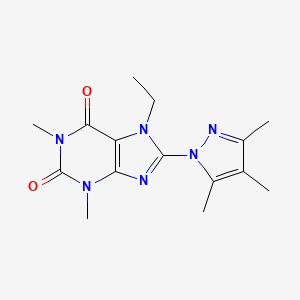
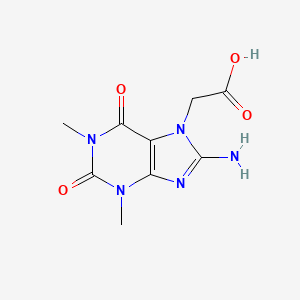

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)